molecular formula C11H9F3N4S B10924975 3-(difluoromethyl)-N-[(E)-(4-fluorophenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-(4-fluorophenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10924975
M. Wt: 286.28 g/mol
InChI Key: QFPGYQAVULQQKO-GIDUJCDVSA-N
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Description

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE
  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE

Uniqueness

The uniqueness of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9F3N4S

Molecular Weight

286.28 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C11H9F3N4S/c1-19-11-17-16-10(9(13)14)18(11)15-6-7-2-4-8(12)5-3-7/h2-6,9H,1H3/b15-6+

InChI Key

QFPGYQAVULQQKO-GIDUJCDVSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(C=C2)F)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(C=C2)F)C(F)F

Origin of Product

United States

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